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molecular formula C13H19ClO B1600564 2-(Chloromethoxy)-1,3-diisopropylbenzene CAS No. 258516-82-4

2-(Chloromethoxy)-1,3-diisopropylbenzene

Cat. No. B1600564
M. Wt: 226.74 g/mol
InChI Key: XYMTUFXXCMZHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534776B2

Procedure details

2,6-Diisopropylphenol (20 kg, FW (formula weight)=178, 112 mol, 1 equiv.) is reacted with bromochloromethane (347 kg, FW=129, 2,682 mol, 24 equiv.) and sodium hydroxide (11 kg, FW=40, 280 mol, 2.5 equiv.) in tetrahydrofuran (108 kg, FW=72, 1,498 mol, 13.3 equiv.) at reflux for approximately 1.5 hours. After cooling to 20° C., the reaction mixture is quenched with water (87 kg). The organic layer is collected and washed with 15% sodium chloride aqueous solution (78 kg) twice. The organic layer is collected again after the layer separation, and the solvents are distilled from the organic layer to afford a crude oil. The crude oil is distilled by simple distillation to yield a purified chloromethyl(2,6-diisopropylphenyl)ether (FW=227) as a light yellow oil.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
347 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
108 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].Br[CH2:15][Cl:16].[OH-].[Na+].O1CCCC1>>[Cl:16][CH2:15][O:13][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:10]([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
20 kg
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Name
Quantity
347 kg
Type
reactant
Smiles
BrCCl
Name
Quantity
11 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
108 kg
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for approximately 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with water (87 kg)
CUSTOM
Type
CUSTOM
Details
The organic layer is collected
WASH
Type
WASH
Details
washed with 15% sodium chloride aqueous solution (78 kg) twice
CUSTOM
Type
CUSTOM
Details
The organic layer is collected again
CUSTOM
Type
CUSTOM
Details
after the layer separation
DISTILLATION
Type
DISTILLATION
Details
the solvents are distilled from the organic layer
CUSTOM
Type
CUSTOM
Details
to afford a crude oil
DISTILLATION
Type
DISTILLATION
Details
The crude oil is distilled by simple distillation

Outcomes

Product
Name
Type
product
Smiles
ClCOC1=C(C=CC=C1C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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